

Enrasentan in Cardiovascular Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Enrasentan*

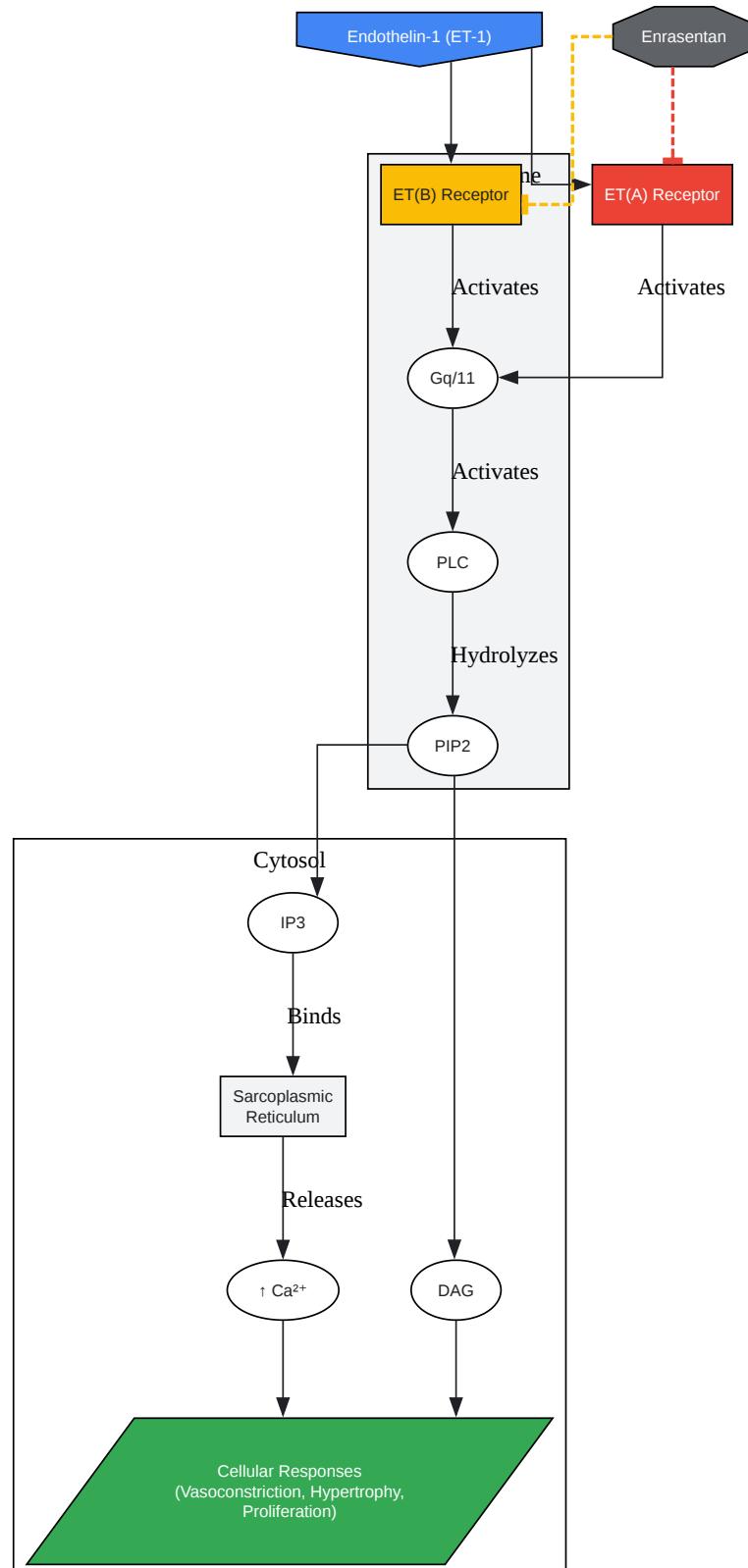
Cat. No.: *B1671347*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The endothelin (ET) system, particularly the potent vasoconstrictor peptide endothelin-1 (ET-1), is a critical regulator of vascular tone and a key player in the pathophysiology of numerous cardiovascular diseases.^[1] Elevated levels of ET-1 are associated with heart failure, hypertension, and atherosclerosis, where it promotes not only vasoconstriction but also cellular proliferation, fibrosis, and inflammation.^{[1][2]} The biological actions of ET-1 are mediated through two G protein-coupled receptor subtypes: ET(A) and ET(B). ET(A) receptors, located on vascular smooth muscle cells, are the primary mediators of vasoconstriction and mitogenesis.^{[1][2]} ET(B) receptors have a more complex role; those on endothelial cells stimulate the release of vasodilators like nitric oxide and prostacyclin and are involved in clearing circulating ET-1, while ET(B) receptors on smooth muscle cells can also contribute to vasoconstriction.


Enrasentan (formerly SB217242) is an orally active, non-peptide endothelin receptor antagonist. It is characterized as a mixed ET(A)/ET(B) receptor antagonist, though it possesses a significantly higher affinity for the ET(A) receptor. Given the strong preclinical rationale for ET system blockade, **enrasentan** was investigated as a potential therapeutic agent for cardiovascular diseases, particularly heart failure and hypertension. This technical guide provides an in-depth overview of **enrasentan**, summarizing its mechanism of action,

pharmacological profile, key experimental data from preclinical and clinical studies, and detailed protocols relevant to its evaluation.

Mechanism of Action and Signaling Pathway

Enrasentan exerts its pharmacological effect by competitively blocking the binding of endothelin-1 to both ET(A) and ET(B) receptors. With a reported affinity that is approximately 100-fold greater for the ET(A) receptor, its primary action at therapeutic doses is the inhibition of ET(A)-mediated signaling.

The canonical endothelin signaling cascade begins when ET-1 binds to its receptors, which are coupled to the Gq/11 family of G proteins. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent rise in cytosolic Ca2+ in vascular smooth muscle cells leads to vasoconstriction. In cardiac myocytes, this pathway contributes to hypertrophic signaling and positive inotropic effects. By blocking the initial receptor binding step, **enrasentan** prevents the initiation of this entire downstream cascade.

[Click to download full resolution via product page](#)**Caption:** Endothelin signaling pathway and the inhibitory action of **enrasentan**.

Pharmacological Profile

While specific K_i or IC50 values for **enrasentan** are not consistently reported in publicly available literature, its pharmacological profile is well-characterized qualitatively. It is a mixed antagonist with a clear preference for the ET(A) receptor.

Table 1: Pharmacological Profile of **Enrasentan**

Parameter	Description	Reference
Target(s)	Endothelin A (ET(A)) and Endothelin B (ET(B)) Receptors	
Mechanism	Competitive Antagonist	

| Selectivity | Mixed antagonist with ~100-fold higher affinity for ET(A) vs. ET(B) | |

For context, the binding affinities of other well-known endothelin receptor antagonists are provided below. Note that these are different chemical entities and are shown for comparative purposes only.

Table 2: Binding Affinities (K_i) of Other ET Receptor Antagonists for Human Receptors

Compound	ET(A) Receptor K_i (nM)	ET(B) Receptor K_i (nM)	ET(A)/ET(B) Selectivity Ratio	Reference
Atrasentan	0.0551	4.80	87	

| Bosentan | 4.75 | 40.9 | 8.6 | |

Preclinical Evidence in Cardiovascular Models

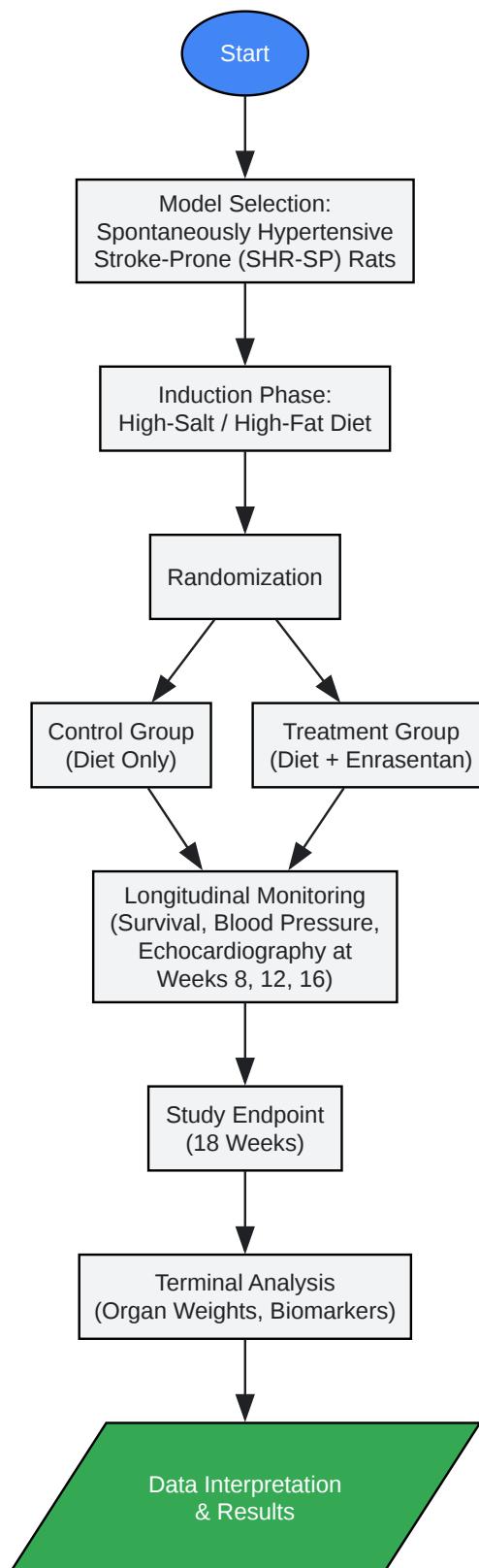
In animal models, **enrasentan** showed significant promise. Studies in rats with hypertension and cardiac hypertrophy demonstrated that the drug could reduce blood pressure, prevent cardiac hypertrophy, and preserve myocardial function. In rats with hyperinsulinemia and

hypertension, **enrasentan** normalized blood pressure and prevented associated cardiac and renal damage.

A key study assessed **enrasentan** in a model of severe hypertensive cardiac hypertrophy and dysfunction using spontaneously hypertensive stroke-prone rats (SHR-SP) on a high-salt/high-fat diet. The results from this study were particularly encouraging.

Table 3: Summary of Preclinical Efficacy of **Enrasentan** in Hypertensive Rats

Parameter	Enrasentan Treatment Group	Control Group	Reference
Survival (at 18 weeks)	90-95%	30%	
Stroke Volume	↑ 33-50%	Baseline	
Cardiac Index	↑ 45-63%	Baseline	
Relative Wall Thickness	↓ 14-27%	Baseline	
LV Mass / Body Weight Ratio	↓ 20%	Baseline	


| Circulating Aldosterone | ↓ 54-57% | Baseline | |

Experimental Protocol: In Vivo Model of Hypertensive Cardiac Dysfunction

This protocol outlines the methodology used to evaluate **enrasentan** in the SHR-SP model.

- Animal Model: Male spontaneously hypertensive stroke-prone rats (SHR-SP) are selected. This strain is a well-established model for essential hypertension and cardiovascular damage.
- Dietary Induction: To accelerate and exacerbate the disease phenotype, rats are maintained on a high-salt (e.g., 4-8%) and high-fat diet.

- Treatment Administration: **Enrasentan** is mixed directly into the diet at specified concentrations (e.g., 1,200 and 2,400 parts per million) for chronic oral administration over several weeks (e.g., 12-18 weeks). A control group receives the same diet without the drug.
- Data Acquisition:
 - Echocardiography: Transthoracic echocardiography is performed non-invasively at multiple time points (e.g., baseline, 8, 12, and 16 weeks) to assess cardiac dimensions and function. Key parameters include left ventricular internal dimension, wall thickness, stroke volume, and cardiac index.
 - Blood Pressure: Systolic blood pressure is measured, typically via the tail-cuff method.
 - Survival: Mortality is monitored daily throughout the study period.
- Terminal Analysis: At the end of the study, animals are euthanized.
 - Organ Weights: Hearts are excised, and the left ventricle is weighed to determine the heart weight to body weight ratio, a marker of hypertrophy.
 - Biomarkers: Blood samples are collected for analysis of circulating neurohormones and biomarkers such as aldosterone and pro-atrial natriuretic peptide (proANP).

[Click to download full resolution via product page](#)**Caption:** Experimental workflow for the preclinical evaluation of **enrasentan**.

Clinical Research and Outcomes

Despite the robust preclinical data, the clinical development of **enrasentan** for heart failure was unsuccessful. The results from human trials contrasted sharply with the benefits observed in animal models.

The **Enrasentan** Cooperative Randomized Evaluation (ENCOR) trial investigated **enrasentan** in 419 patients with NYHA class II-III chronic heart failure. The study failed to demonstrate a benefit over placebo for a composite endpoint of NYHA class, hospitalization rate, and global assessment. Worryingly, the trial showed a trend in favor of placebo and suggested that **enrasentan** treatment resulted in a higher rate of heart failure progression and higher mortality.

A subsequent, well-controlled study directly compared **enrasentan** with the ACE inhibitor enalapril in patients with asymptomatic left ventricular systolic dysfunction (ejection fraction \leq 40%). The primary endpoint was the change in left ventricular end-diastolic volume index (LV EDVI), a key marker of cardiac remodeling. The results were unfavorable for **enrasentan**.

Table 4: Comparative Efficacy of **Enrasentan** vs. Enalapril in Asymptomatic LV Dysfunction (6-Month Change)

Parameter	Enrasentan Group	Enalapril Group	p-value (between groups)	Reference
Δ LV EDVI (ml/m ²)	+3.9	-3.4	0.001	
Δ Resting Cardiac Index (L/min/m ²)	+0.11	-0.10	0.04	
Δ Brain Natriuretic Peptide (pg/mL)	-5.8	-19.3	0.005	
Δ Noradrenaline (pg/mL)	Increased	No significant change	0.02	

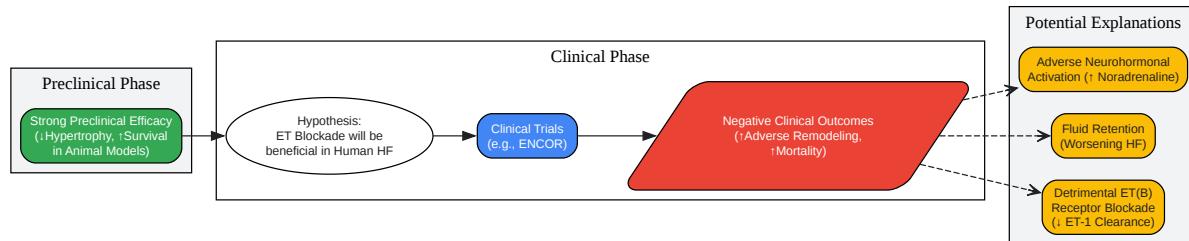
| Serious Adverse Events | 16.7% | 2.8% | 0.02 ||

The data clearly showed that **enrasentan** led to adverse ventricular remodeling (increased LV volume), whereas enalapril promoted favorable remodeling. The increase in noradrenaline also suggested undesirable sympathetic nervous system activation with **enrasentan**.

Experimental Protocol: Clinical Trial for Left Ventricular Remodeling

This protocol describes a typical design for a study like the **enrasentan** versus enalapril trial.

- Patient Population: Patients with asymptomatic left ventricular systolic dysfunction, defined by a left ventricular ejection fraction (LVEF) of $\leq 40\%$ as measured by 2D echocardiography, without clinical signs of heart failure.
- Exclusion Criteria: Key exclusions include recent acute coronary syndromes, significant valve disease, uncontrolled arrhythmias, and contraindications to cardiovascular magnetic resonance (CMR) imaging.
- Study Design: A multicenter, randomized, double-blind, active-comparator controlled trial. Patients are randomized to receive either **enrasentan** or enalapril.
- Treatment Regimen:
 - Titration Phase: Both drugs are initiated at a low dose (e.g., **enrasentan** 30 mg/day, enalapril 2.5 mg/day) and are up-titrated over 6-10 weeks to a maximum tolerated dose within a predefined range (e.g., **enrasentan** 60-90 mg, enalapril 10-20 mg).
 - Maintenance Phase: Patients continue on the maximum tolerated dose for a fixed period (e.g., 6 months).
- Endpoints:
 - Primary Endpoint: Change from baseline in Left Ventricular End-Diastolic Volume Index (LV EDVI), quantified by cardiovascular magnetic resonance (CMR). CMR is the gold standard for assessing ventricular volumes and mass.


- Secondary Endpoints: Changes in other CMR-derived parameters (LV end-systolic volume, LV mass, ejection fraction), changes in circulating neurohormones (BNP, noradrenaline), progression to symptomatic heart failure, and safety/tolerability (adverse events).
- Statistical Analysis: The primary analysis compares the change in LV EDVI between the two treatment groups using an appropriate statistical test, such as an analysis of covariance (ANCOVA).

Discussion and Future Perspectives

The stark discrepancy between the promising preclinical results and the negative clinical outcomes of **enrasentan** highlights a significant translational challenge in cardiovascular drug development. Several hypotheses have been proposed to explain this failure:

- Role of ET(B) Receptor Blockade: While ET(A) blockade is beneficial, the concurrent blockade of endothelial ET(B) receptors by a mixed antagonist like **enrasentan** may be detrimental. ET(B) receptors are crucial for clearing circulating ET-1 and for producing vasodilatory nitric oxide. Blocking them can lead to increased plasma ET-1 levels, which, if ET(A) receptor blockade is incomplete, could have adverse effects.
- Fluid Retention: A known class effect of endothelin receptor antagonists is fluid retention and peripheral edema. In patients with heart failure, who are already in a volume-overloaded state, this can precipitate worsening of the condition.
- Neurohormonal Activation: The clinical data showed an increase in noradrenaline with **enrasentan**, suggesting activation of the sympathetic nervous system. This is a known contributor to heart failure progression and is counterproductive to the goals of therapy.

The failure of **enrasentan**, along with other mixed and selective ET antagonists in large heart failure trials, led to a significant decline in enthusiasm for this therapeutic approach in chronic heart failure. However, research into ET antagonists continues in other areas, such as pulmonary arterial hypertension (where drugs like bosentan and ambrisentan are approved) and resistant hypertension.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Enrasentan, an antagonist of endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rpsg.org.uk [rpsg.org.uk]
- To cite this document: BenchChem. [Enrasentan in Cardiovascular Disease Research: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1671347#enrasentan-for-cardiovascular-disease-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com